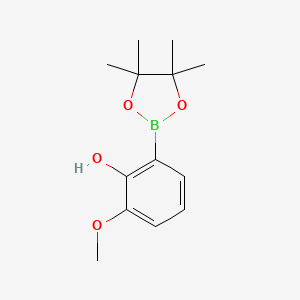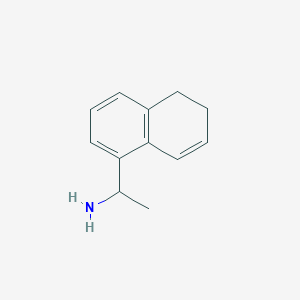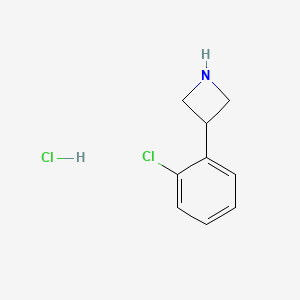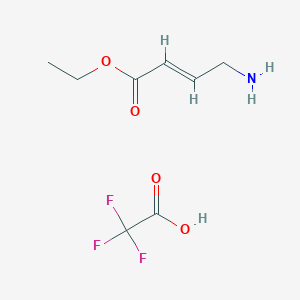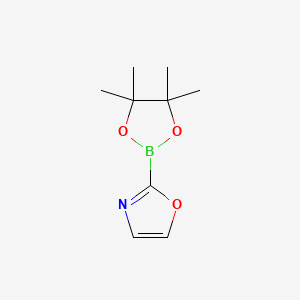![molecular formula C13H22ClN3S B1431154 4,6-Dimethyl-2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride CAS No. 1864052-82-3](/img/structure/B1431154.png)
4,6-Dimethyl-2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride
Vue d'ensemble
Description
4,6-Dimethyl-2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride (4,6-DM-2-PESP) is an organic compound that has been studied for its potential therapeutic uses. It is a member of the piperidine class of compounds, which are known for their wide range of biological activities. 4,6-DM-2-PESP has been used in various scientific research applications, including drug development, toxicology, and pharmacology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4,6-DM-2-PESP.
Applications De Recherche Scientifique
Synthesis and Antiproliferative Activity
One key area of research involving related pyrimidine derivatives focuses on their synthesis and evaluation for antiproliferative activity against human cancer cell lines. For instance, a study synthesized a series of new pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect using the MTT assay method against various human cancer cell lines. Among these compounds, several showed significant activity, highlighting potential anticancer applications (Mallesha et al., 2012).
Antimicrobial and Antibacterial Evaluation
Research into heterocyclic compounds containing a sulfonamido moiety, including pyrimidine derivatives, has demonstrated their potential as antibacterial agents. A study aimed at synthesizing new heterocyclic compounds suitable for use as antibacterial agents reported that several of the synthesized compounds exhibited high antibacterial activity (Azab et al., 2013).
Cytotoxic Activity
The synthesis of 4-thiopyrimidine derivatives and their evaluation for cytotoxic activity against various cell lines, including cancer cell lines, is another significant area of research. A study presented the synthesis of three new 4-thiopyrimidine derivatives and examined their cytotoxicity against Human umbilical vein endothelial cells (HUVEC) and several cancer cell lines, offering insights into their potential therapeutic applications (Stolarczyk et al., 2018).
Synthesis of Novel Heterocyclic Compounds
Additionally, the synthesis of novel heterocyclic compounds, including pyrimidine derivatives, for potential antimicrobial applications has been explored. One study synthesized novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones and evaluated their antimicrobial activity, indicating their potential as antimicrobial agents (Attia et al., 2013).
Propriétés
IUPAC Name |
4,6-dimethyl-2-(2-piperidin-2-ylethylsulfanyl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S.ClH/c1-10-9-11(2)16-13(15-10)17-8-6-12-5-3-4-7-14-12;/h9,12,14H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJFYCYBBNFUFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCC2CCCCN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(3-Propyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B1431072.png)
![4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1431074.png)
![Methyl 2-[(piperidin-3-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431075.png)
![4,7-Dimethyl-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B1431077.png)
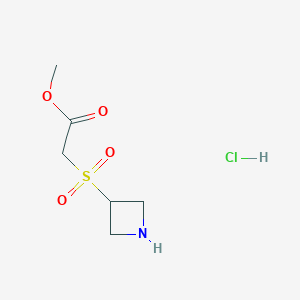

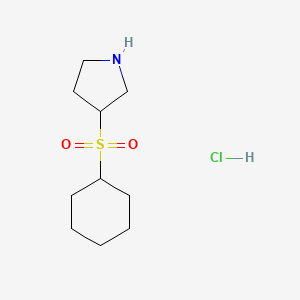
![3-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431084.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1H-1,3-benzodiazole hydrochloride](/img/structure/B1431085.png)
